molecular formula C10H20O2 B596938 ethyl 2-ethyl-3-Methylpentanoate CAS No. 145730-08-1

ethyl 2-ethyl-3-Methylpentanoate

Cat. No.: B596938
CAS No.: 145730-08-1
M. Wt: 172.268
InChI Key: JUOFQZPNNRPDEY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of ethyl 2-ethyl-3-methylpentanoate reflects the broader evolution of ester chemistry and branched-chain fatty acid research throughout the late twentieth and early twenty-first centuries. The compound first appeared in chemical databases in 2014, when it was initially catalogued in PubChem with the identifier 85671737. This relatively recent documentation suggests that this compound emerged from the systematic exploration of complex ester structures that characterized organic chemistry research during the 2010s.

The discovery and characterization of this compound occurred within the context of expanding research into branched fatty acid esters, which gained prominence due to their potential applications in fragrance chemistry, flavor science, and pharmaceutical intermediate synthesis. The Chemical Abstracts Service assigned the registry number 145730-08-1 to this compound, formally establishing its identity within the global chemical literature. The systematic naming conventions that led to its International Union of Pure and Applied Chemistry designation as this compound reflect the standardized nomenclature systems that became increasingly important as chemical databases expanded during the digital age.

Research into related compounds, such as the synthesis methodologies for 2-ethyl-2-methylbutanoic acid derivatives, provided crucial foundational knowledge that enabled the eventual characterization and synthesis of this compound. The patent literature from the 1990s documenting processes for preparing structurally similar compounds established many of the synthetic principles that would later be applied to this specific ester.

Significance in Organic Chemistry

This compound holds considerable significance within organic chemistry due to its complex branched structure and the synthetic challenges it presents. The compound serves as an exemplar of advanced ester synthesis, requiring sophisticated methodologies to achieve the precise positioning of multiple alkyl substituents along the pentanoic acid backbone. This structural complexity makes it a valuable target for demonstrating advanced synthetic techniques and catalytic methodologies.

The molecule's architecture presents unique stereochemical considerations, with the presence of two distinct alkyl branches creating opportunities for studying conformational preferences and steric interactions. Research has shown that compounds with similar branching patterns exhibit distinctive physical properties compared to their linear analogs, making this compound an important model compound for understanding structure-property relationships in branched esters.

From a synthetic methodology perspective, the preparation of this compound requires careful consideration of regioselectivity and the prevention of side reactions during the introduction of multiple alkyl groups. The compound has served as a substrate for investigating novel alkylation techniques and has contributed to the development of improved methodologies for constructing highly substituted carboxylic acid derivatives. Its synthesis typically involves multi-step procedures that begin with simpler starting materials and employ sequential alkylation reactions to build the complex carbon framework.

The compound's potential applications extend beyond its role as a synthetic target, with research suggesting possible uses in fragrance formulations and as an intermediate in the synthesis of more complex bioactive molecules. Its ester functionality provides opportunities for further chemical transformations, including hydrolysis to the corresponding acid, reduction to alcohols, or participation in transesterification reactions.

Classification Within Fatty Acid Esters

This compound belongs to the broader class of fatty acid esters, specifically categorized as a branched-chain aliphatic ester. Within the hierarchical classification system used in chemical taxonomy, this compound is positioned under the kingdom of organic compounds, within the superclass of lipids and lipid-like molecules, and more specifically within the class of fatty acyls and the subclass of fatty acid esters.

Table 1: Chemical Classification of this compound

Classification Level Category
Kingdom Organic compounds
Superclass Lipids and lipid-like molecules
Class Fatty acyls
Subclass Fatty acid esters
Direct Parent Fatty acid esters
Molecular Framework Aliphatic acyclic compounds

The compound's classification as a fatty acid ester is based on its fundamental structure, which consists of a carboxylic acid derivative (specifically pentanoic acid with ethyl and methyl substituents) esterified with ethanol. This esterification pattern is characteristic of the fatty acid ester family, despite the relatively short chain length compared to typical long-chain fatty acids.

Table 2: Molecular Properties and Identifiers

Property Value
Molecular Formula Carbon₁₀Hydrogen₂₀Oxygen₂
Molecular Weight 172.26 grams per mole
Chemical Abstracts Service Number 145730-08-1
PubChem Compound Identifier 85671737
International Chemical Identifier Key JUOFQZPNNRPDEY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC(C)C(CC)C(=O)OCC

The branched nature of this compound distinguishes it from linear fatty acid esters and places it within a specialized subcategory of branched aliphatic esters. This structural classification has important implications for its physical properties, with the branching significantly affecting characteristics such as boiling point, density, and solubility compared to linear analogs. The compound exhibits a density of approximately 0.9 grams per cubic centimeter and a boiling point of 185.0 degrees Celsius at standard atmospheric pressure, values that reflect the influence of its branched architecture on intermolecular interactions.

Properties

CAS No.

145730-08-1

Molecular Formula

C10H20O2

Molecular Weight

172.268

IUPAC Name

ethyl 2-ethyl-3-methylpentanoate

InChI

InChI=1S/C10H20O2/c1-5-8(4)9(6-2)10(11)12-7-3/h8-9H,5-7H2,1-4H3

InChI Key

JUOFQZPNNRPDEY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)OCC

Synonyms

ethyl 2-ethyl-3-Methylpentanoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-methylpentanoate can be synthesized through esterification, where 2-ethyl-3-methylpentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

2-ethyl-3-methylpentanoic acid+ethanolH2SO4ethyl 2-ethyl-3-methylpentanoate+water\text{2-ethyl-3-methylpentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-ethyl-3-methylpentanoic acid+ethanolH2​SO4​​ethyl 2-ethyl-3-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-methylpentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethyl-3-methylpentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-ethyl-3-methylpentanoic acid and ethanol.

    Reduction: 2-ethyl-3-methylpentanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 2-ethyl-3-methylpentanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism by which ethyl 2-ethyl-3-methylpentanoate exerts its effects depends on the specific application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis to release 2-ethyl-3-methylpentanoic acid and ethanol. The ester bond is typically the site of enzymatic action, where esterases catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the evidence, provide a basis for comparative analysis:

Ethyl 2-Fluoro-3-Hydroxy-3-Methylbutanoate (CAS 816-22-8)

  • Molecular Formula : C₇H₁₁FO₃
  • Key Features : Fluorine and hydroxyl groups at positions 2 and 3.
  • Properties: The fluorine atom increases electronegativity and polarity, enhancing solubility in polar solvents. The hydroxyl group introduces hydrogen bonding, raising boiling points relative to non-hydroxylated esters.

Ethyl 3-Ethyl-2,2-Difluoro-3-Hydroxypentanoate (CAS 168558-20-1)

  • Molecular Formula : C₉H₁₆F₂O₃
  • Key Features : Dual fluorine atoms at position 2 and a hydroxyl group at position 3.
  • Properties : The difluoro substitution likely increases metabolic stability and resistance to hydrolysis. The hydroxyl group may render it hygroscopic. Molar mass (210.22 g/mol) suggests moderate volatility compared to simpler esters .

Methyl 2-Acetylpentanoate

  • Key Features: Acetyl substituent on the pentanoate chain.
  • Properties: The acetyl group could enhance keto-enol tautomerism, affecting reactivity in synthesis. Methyl esters generally exhibit higher volatility than ethyl analogs .

2-Methyl-3-Pentanone (CAS 565-69-5)

  • Molecular Formula : C₆H₁₂O
  • Key Features : Ketone functional group.
  • Properties: Ketones lack the ester’s alkoxy group, resulting in lower boiling points (e.g., 3-pentanone boils at ~102°C vs. ~150°C for similar esters). This highlights the ester group’s role in increasing polarity and intermolecular forces .

2,3-Dimethylpentane (Hydrocarbon)

  • Key Features : Fully saturated hydrocarbon.
  • Properties: Nonpolar, with very low water solubility. Highlights how ester functional groups drastically alter physicochemical behavior, such as increased solubility in polar solvents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups CAS Number Key Properties
Ethyl 2-ethyl-3-methylpentanoate* C₁₀H₂₀O₂ 172.27 (estimated) Ester, branched alkyl N/A Estimated lower bp than linear isomers
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₁FO₃ 178.16 Ester, F, OH 816-22-8 High polarity, reactive
Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate C₉H₁₆F₂O₃ 210.22 Ester, 2F, OH 168558-20-1 Moderate volatility, hygroscopic
2-Methyl-3-pentanone C₆H₁₂O 100.16 Ketone 565-69-5 Lower bp than esters (~102°C)
2,3-Dimethylpentane C₇H₁₄ 98.19 Hydrocarbon N/A Nonpolar, hydrophobic

*Note: Properties for this compound are inferred from structural analogs due to lack of direct data.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of ethyl 2-ethyl-3-methylpentanoate in synthetic chemistry?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns and ester functionality. Gas chromatography-mass spectrometry (GC-MS) can resolve isomer contamination, particularly for branched esters, as minor structural variations (e.g., positional isomerism) significantly alter retention times . For purity assessment, integrate high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized for ester quantification .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like positional or stereoisomers?

  • Methodological Answer : Employ a Claisen condensation or acid-catalyzed esterification under inert conditions to control branching. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and hexane/ethyl acetate (4:1) as the mobile phase. Kinetic studies suggest lower temperatures (0–5°C) reduce β-keto ester side products, while stoichiometric control of the alcohol (e.g., ethanol) limits transesterification .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store under nitrogen at –20°C in amber vials to prevent hydrolysis and oxidation. Stability studies on analogous esters (e.g., ethyl 2-phenylacetoacetate) indicate a shelf life of ≥2 years when protected from light and moisture. Periodically validate stability via FT-IR to detect ester degradation (e.g., broadening of the C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reported physicochemical properties of this compound across studies?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model steric effects from the 2-ethyl and 3-methyl groups, which influence boiling points and solubility discrepancies. Compare results with experimental data from PubChem or EPA DSSTox entries to validate accuracy . For polarity conflicts, calculate dipole moments and correlate with HPLC retention behavior .

Q. What experimental strategies differentiate the biological activity of this compound from its structural analogs in pharmacological studies?

  • Methodological Answer : Conduct competitive binding assays using recombinant enzymes (e.g., esterases or lipases) to assess specificity. Pair this with molecular docking simulations (AutoDock Vina) to map interactions at active sites. For in vivo studies, use isotopic labeling (e.g., ¹⁴C at the ester carbonyl) to track metabolic pathways and compare with analogs like ethyl 2-methyl-3-(4-methylphenyl)propanoate .

Q. How can researchers address challenges in quantifying trace impurities (e.g., <0.1%) of this compound in environmental samples?

  • Methodological Answer : Develop a solid-phase microextraction (SPME) protocol coupled with GC-MS/MS, using deuterated analogs (e.g., this compound-d₅) as internal standards. Optimize ionization parameters in negative chemical ionization (NCI) mode to enhance sensitivity for low-abundance branched esters .

Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR or IR) of this compound across different laboratories?

  • Methodological Answer : Establish a standardized calibration protocol using reference compounds (e.g., ethyl 3-methylpentanoate) to normalize instrument outputs. Share raw spectral data via platforms like NIH’s PubChem to enable cross-lab validation and error analysis . For unresolved peaks, apply 2D NMR techniques (HSQC, HMBC) to assign overlapping signals from methyl and ethyl branches .

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